Trimethoxymethane

Description

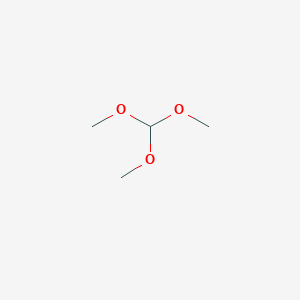

Structure

3D Structure

Properties

IUPAC Name |

trimethoxymethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c1-5-4(6-2)7-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOKUURKVVELLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027122 | |

| Record name | Trimethoxymethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a pungent odor; [HSDB] | |

| Record name | Methane, trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethyl orthoformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

100.6 °C @ 760 MM HG | |

| Record name | TRIMETHYL ORTHOFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ETHANOL, IN ETHER | |

| Record name | TRIMETHYL ORTHOFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9676 @ 20 °C/4 °C | |

| Record name | TRIMETHYL ORTHOFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.67 (AIR= 1) | |

| Record name | TRIMETHYL ORTHOFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

81.4 [mmHg] | |

| Record name | Trimethyl orthoformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

149-73-5 | |

| Record name | Trimethyl orthoformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl orthoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethoxymethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethoxymethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl orthoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ORTHOFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAM28819YJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYL ORTHOFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of Trimethoxymethane (Trimethyl Orthoformate)

Introduction: Trimethoxymethane, more commonly known as trimethyl orthoformate (TMOF), is the simplest orthoester with the chemical formula HC(OCH₃)₃.[1][2] It is a versatile and indispensable reagent in organic synthesis, serving as a foundational intermediate in the pharmaceutical, agrochemical, and specialty chemical industries.[1][3] Its utility stems from its role as a protecting group for aldehydes, a precursor for methoxymethylene and heterocyclic systems, a formylating agent, and an efficient dehydrating agent.[2][4][5] This technical guide provides an in-depth overview of its synthesis, physicochemical properties, key applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid with a characteristic pungent odor.[6][7] It is highly flammable and sensitive to moisture, hydrolyzing in the presence of water.[1][8] It is miscible with many common organic solvents, including ethanol, ether, and benzene.[1][9] A comprehensive summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Identifiers | ||

| IUPAC Name | This compound | [1] |

| Common Names | Trimethyl orthoformate (TMOF), Methyl orthoformate | [1][2] |

| CAS Number | 149-73-5 | [1] |

| Molecular Formula | C₄H₁₀O₃ | [1] |

| Molecular Weight | 106.12 g/mol | [1][10] |

| Physical Properties | ||

| Appearance | Colorless liquid | [6][7] |

| Odor | Pungent | [6][7] |

| Density | 0.97 g/mL at 25 °C | [9] |

| Melting Point | -53 °C | [6][9] |

| Boiling Point | 101-102 °C (at 760 mmHg) | [9] |

| Refractive Index | n20/D 1.379 | [9] |

| Solubility | Miscible with ethanol, ether, benzene; Decomposes in water | [1][9] |

| Safety & Flammability | ||

| Flash Point | 13-15 °C (55-59 °F) | [6][8][9] |

| Autoignition Temperature | 255 °C (491 °F) | [11][12] |

| Explosive Limits | 1.4 - 44.6% (V) | [9][11] |

| Vapor Properties | ||

| Vapor Pressure | 23.5 mmHg at 20 °C | [9] |

| Vapor Density | 3.67 (air = 1) |[9] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with two primary methods dominating industrial and laboratory-scale production.

Industrial Synthesis: The Hydrogen Cyanide (HCN) Method

The most common industrial synthesis of TMOF involves the methanolysis of hydrogen cyanide, often referred to as the Pinner reaction.[2][4][13] This process is favored for its economic performance and scalability, though it requires stringent safety measures due to the high toxicity of hydrogen cyanide.[13][14] The overall reaction is:

HCN + 3CH₃OH → HC(OCH₃)₃ + NH₃[8]

The process generally involves the reaction of hydrogen cyanide, methanol, and hydrogen chloride to form an intermediate salt, which then undergoes alcoholysis and subsequent refining to yield the final product.[15]

Experimental Protocol (Generalized HCN Method):

-

Salt Formation: Anhydrous hydrogen cyanide, methanol, and anhydrous hydrogen chloride are reacted in a suitable reactor at low temperatures to form an amine salt intermediate.[13][15]

-

Alcoholysis: The intermediate salt is treated with excess methanol. This alcoholysis step proceeds to form the crude trimethyl orthoformate product.[15]

-

Separation & Refining: The alcoholysis reaction mixture undergoes centrifugal separation to remove solid byproducts.[15] The resulting crude liquid is then refined. This typically involves adding an aqueous alkali to neutralize any remaining acid, followed by a multi-stage distillation process to separate the pure TMOF from solvents and byproducts.[15] Product purity is monitored using techniques such as gas chromatography.[13]

Laboratory Synthesis: From Chloroform (B151607)

A common and historically significant laboratory-scale synthesis involves the reaction of chloroform with sodium methoxide, which is an analogue of the Williamson ether synthesis.[2][8][9]

CHCl₃ + 3NaOCH₃ → HC(OCH₃)₃ + 3NaCl[2]

This method avoids the use of highly toxic HCN and is well-suited for laboratory preparations.

References

- 1. TRIMETHYL ORTHOFORMATE - Ataman Kimya [atamanchemicals.com]

- 2. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. What is Trimethyl orthoformate?_Chemicalbook [chemicalbook.com]

- 5. This compound | 149-73-5 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Trimethyl orthoformate | C4H10O3 | CID 9005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. chembk.com [chembk.com]

- 10. Methane, trimethoxy- [webbook.nist.gov]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. Page loading... [wap.guidechem.com]

- 14. Preparation method of trimethyl orthoformate_Zibo Senbang Chemical Co., Ltd. [foreschem.com]

- 15. CN103130622A - Preparation method of trimethyl orthoformate - Google Patents [patents.google.com]

physical and chemical properties of trimethoxymethane

An In-depth Technical Guide to Trimethoxymethane: Properties, Reactions, and Applications

Introduction

This compound, also known as trimethyl orthoformate (TMOF), is the simplest orthoester with the chemical formula HC(OCH₃)₃.[1] It is a colorless liquid with a pungent, ethereal odor, valued for its versatility as a reagent and solvent in organic synthesis.[2][3] This technical guide provides a comprehensive overview of the , its applications in synthesis, and key experimental considerations for researchers, scientists, and drug development professionals. Its utility spans from serving as a protecting group for aldehydes to acting as a dehydrating agent and a precursor in the synthesis of various pharmaceuticals and agrochemicals.[4][5]

Physical and Chemical Properties

This compound is a volatile and flammable liquid that is sensitive to moisture.[6][7] It is miscible with many organic solvents such as alcohol, ether, and benzene, but only slightly soluble in water, with which it hydrolyzes.[6][8]

Quantitative Physical Properties

The key physical and chemical constants for this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀O₃ | [2][9] |

| Molecular Weight | 106.12 g/mol | [10] |

| CAS Number | 149-73-5 | [2][10] |

| Appearance | Colorless liquid | [2][6][10] |

| Odor | Pungent, ethereal | [2][3] |

| Density | 0.97 g/mL at 25 °C | [2][6] |

| Melting Point | -53 °C | [6][8] |

| Boiling Point | 101-102 °C | [2][6][8] |

| Refractive Index (n²⁰/D) | 1.379 | [2][6][11] |

| Vapor Pressure | 23.5 mmHg at 20 °C | [2][6] |

| Vapor Density | 3.67 (vs air) | [2][6][11] |

| Flash Point | 13-15 °C (55.4-60 °F) | [2][11] |

| Autoignition Temperature | 255 °C (491 °F) | [2][12] |

| Explosive Limits | 1.4 - 44.6% (V) | [2][6] |

| Water Solubility | 10 g/L (undergoes hydrolysis) | [2][6][13] |

Solubility Profile

This compound exhibits good solubility in a range of common organic solvents while being only slightly soluble in water, where it is prone to decomposition.

| Solvent | Solubility | Source(s) |

| Water | 10 g/L (with hydrolysis) | [2][6] |

| Ethanol | Miscible | [2][6][10] |

| Ether | Miscible | [2][6][10] |

| Benzene | Miscible | [2][6][8] |

| Oils | Miscible | [2] |

| Acetone | Readily soluble | [14] |

Chemical Reactivity and Applications

This compound's reactivity is centered around the electrophilic central carbon, making it an excellent reagent for various transformations in organic synthesis.

Hydrolysis

In the presence of water, particularly under acidic conditions, this compound hydrolyzes to form methyl formate (B1220265) and methanol (B129727).[3][15] This reactivity makes it useful as a dehydrating agent, driving equilibrium reactions such as esterifications and acetal (B89532) formations to completion by consuming water.[5]

Protecting Group for Aldehydes

A primary application of this compound is the protection of aldehydes as their corresponding dimethyl acetals.[2][4] This reaction is typically acid-catalyzed and is reversible, allowing for deprotection under aqueous acidic conditions.

Reagent in Organic Synthesis

This compound is a key building block for introducing formyl and methyl groups and for constructing heterocyclic rings.[2][5]

-

Formylation and Methylation : It can introduce a formyl group to a nucleophilic substrate, such as an amine, to form an N-formyl derivative (R-NH-CHO).[5] It is also used for the N-methylation of amines and the conversion of sulfonic acids to methyl esters.[2][16]

-

Dehydrating Agent : It is used as a dehydrating agent to prevent the hardening of polyurethane and epoxy coatings and in the preparation of nanoparticles.[4][8]

-

Radical Methylation : In modern synthetic methods, it serves as a methyl radical source in nickel/photoredox-catalyzed reactions for the methylation of (hetero)aryl chlorides.[1]

-

Pharmaceutical and Agrochemical Synthesis : It is a crucial intermediate in the production of Vitamin B1, sulfa drugs, antibiotics like floxacin, and fungicides such as azoxystrobin.[5][8]

Experimental Protocols

Detailed, validated experimental protocols require laboratory-specific optimization. However, the following sections provide generalized methodologies based on established chemical principles for the synthesis and key reactions of this compound.

Synthesis of this compound

Two common industrial methods for synthesizing this compound are the methanolysis of hydrogen cyanide and the reaction of chloroform (B151607) with sodium methoxide (B1231860), an example of the Williamson ether synthesis.[6][15]

Illustrative Protocol (from Chloroform and Sodium Methoxide):

-

Preparation : Sodium methoxide is prepared by carefully reacting metallic sodium with an excess of anhydrous methanol under an inert atmosphere.

-

Reaction : Chloroform is added dropwise to the cooled sodium methoxide solution in methanol. The reaction is exothermic and should be maintained at a controlled temperature.

-

Reflux : After the addition is complete, the mixture is refluxed for several hours to drive the reaction to completion.

-

Workup : The resulting mixture is cooled, and the precipitated sodium chloride is removed by filtration.

-

Purification : The excess methanol is removed from the filtrate by distillation. The crude this compound is then purified by fractional distillation to yield the final product.

Protocol for Aldehyde Protection

Illustrative Protocol for Acetal Formation:

-

Setup : An aldehyde is dissolved in an anhydrous solvent, often methanol or the this compound itself, in a flask equipped with a stirrer and a drying tube.

-

Reagents : this compound (1.1 to 1.5 equivalents) is added to the solution.

-

Catalyst : A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid, is added to the mixture.

-

Reaction : The reaction is stirred at room temperature or with gentle heating until analysis (e.g., by TLC or GC) indicates the complete consumption of the aldehyde.

-

Workup : The reaction is quenched by adding a weak base (e.g., triethylamine (B128534) or sodium bicarbonate solution) to neutralize the acid catalyst. The solvent is removed under reduced pressure.

-

Purification : The resulting crude acetal is purified, typically by distillation or chromatography, to remove non-volatile impurities and byproducts.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Hazards : It is a highly flammable liquid and vapor (H225) and causes serious eye irritation (H319).[2][10][11] It is also a skin and mucous membrane irritant.[2][3]

-

Handling : Work in a well-ventilated area or a chemical fume hood.[12] Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][17] Ground all equipment and use spark-proof tools to prevent ignition from static discharge.[12][18] Avoid contact with skin, eyes, and inhalation of vapors.[17]

-

Storage : Store in a cool, dry, well-ventilated place away from heat, sparks, open flames, and strong oxidizing agents.[6] It is moisture-sensitive and should be stored in tightly sealed containers, preferably under an inert atmosphere like nitrogen.[6][7]

References

- 1. This compound: applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 2. This compound | 149-73-5 [chemicalbook.com]

- 3. Trimethyl orthoformate - Hazardous Agents | Haz-Map [haz-map.com]

- 4. This compound CAS#: 149-73-5 [amp.chemicalbook.com]

- 5. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]

- 6. This compound CAS#: 149-73-5 [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chembk.com [chembk.com]

- 9. Methane, trimethoxy- [webbook.nist.gov]

- 10. Trimethyl orthoformate | C4H10O3 | CID 9005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. オルトギ酸トリメチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. Trimethyl orthoformate | 149-73-5 [chemnet.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. nbinno.com [nbinno.com]

- 16. TRIMETHYL ORTHOFORMATE - Ataman Kimya [atamanchemicals.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to Trimethoxymethane (CAS 149-73-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoxymethane, also known as trimethyl orthoformate (TMOF), is the simplest orthoester with the chemical formula HC(OCH₃)₃.[1][2] This colorless, flammable liquid possesses a pungent odor and is a versatile and indispensable reagent in modern organic synthesis.[1][3][4] Its utility spans a wide range of applications, from serving as a protective group for aldehydes and a dehydrating agent to being a key building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[5][6] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, and key applications, with a focus on detailed experimental protocols and reaction mechanisms relevant to researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a volatile and reactive compound. Its key physical and chemical properties are summarized in the table below, providing essential data for its safe handling and application in experimental setups.

| Property | Value | References |

| CAS Number | 149-73-5 | [1] |

| Molecular Formula | C₄H₁₀O₃ | [1][4] |

| Molecular Weight | 106.12 g/mol | [1][4] |

| Appearance | Colorless liquid | [1][7] |

| Odor | Pungent, ethereal | [1][3][7] |

| Boiling Point | 100.6 - 102 °C | [1][7] |

| Melting Point | -53 °C | [1] |

| Density | 0.967 - 0.971 g/mL at 25 °C | [1][7] |

| Refractive Index (n²⁰/D) | 1.379 | [7] |

| Flash Point | 13 °C (55 °F) | [1][3] |

| Solubility | Miscible with ethanol, ether, benzene. Decomposes in water. | [3][4][5][7] |

| Vapor Pressure | 1 kPa at 7 °C | [1] |

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through two main routes: the methanolysis of hydrogen cyanide and the Williamson ether synthesis from chloroform (B151607).

Methanolysis of Hydrogen Cyanide

This is the principal large-scale industrial method for producing this compound.[1][2][3] The reaction involves the treatment of hydrogen cyanide with an excess of methanol.

Reaction: HCN + 3 HOCH₃ → HC(OCH₃)₃ + NH₃[1][3]

From Chloroform and Sodium Methoxide

An alternative synthesis, representative of the Williamson ether synthesis, involves the reaction of chloroform with sodium methoxide.[1][8] This method is also used in industrial production.[8]

Reaction: CHCl₃ + 3 CH₃ONa → HC(OCH₃)₃ + 3 NaCl[8]

A one-step variation of this process uses chloroform, methanol, and sodium hydroxide (B78521) with a phase transfer catalyst.[8]

References

- 1. An efficient protection of carbonyls and deprotection of acetals using decaborane - Lookchem [lookchem.com]

- 2. CN102241651B - Preparation method of azoxystrobin intermediate - Google Patents [patents.google.com]

- 3. CN103435556A - Simple and quick method for synthesizing improved vitamin B1 intermediate 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN102241651A - Preparation method of azoxystrobin intermediate - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Preparation method of trimethyl orthoformate_Zibo Senbang Chemical Co., Ltd. [foreschem.com]

Trimethoxymethane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of Trimethyl Orthoformate (TMOF) and its Applications in Synthetic Chemistry

Trimethoxymethane, also known by its systematic IUPAC name and numerous synonyms, is a versatile and indispensable reagent in modern organic synthesis.[1] This guide provides a detailed overview of its chemical properties, synthesis, and critical applications, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Nomenclature and Synonyms

This compound is most commonly referred to as trimethyl orthoformate (TMOF) . A comprehensive list of its synonyms is provided in Table 1 for clear identification and cross-referencing in scientific literature.[1][2]

Table 1: Synonyms for this compound

| Common Name | IUPAC Name | Other Synonyms |

| Trimethyl orthoformate | This compound | Methyl orthoformate |

| TMOF | Orthoformic acid trimethyl ester | |

| Methane, trimethoxy- | ||

| Methoxymethylal |

Physicochemical Properties

This compound is a colorless liquid with a characteristic pungent odor.[3] Its key physical and chemical properties are summarized in Table 2, highlighting its utility as a reagent and solvent in various chemical transformations.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀O₃ | [3] |

| Molecular Weight | 106.12 g/mol | [3] |

| Density | 0.97 g/mL at 25 °C | [3] |

| Boiling Point | 101-102 °C | [3] |

| Melting Point | -53 °C | |

| Flash Point | 13 °C (55 °F) | [1] |

| Refractive Index (n²⁰/D) | 1.379 | [3] |

| Solubility | Miscible with ether, alcohol, and benzene. Decomposes in water. | [3] |

| CAS Number | 149-73-5 | [1][3] |

Synthesis of this compound

The industrial-scale synthesis of this compound is primarily achieved through two established routes: the methanolysis of hydrogen cyanide and the reaction of chloroform (B151607) with sodium methoxide.[1][4]

Experimental Protocol: Synthesis from Chloroform and Sodium Methoxide

This method, an example of the Williamson ether synthesis, is a common laboratory-scale preparation.[1]

Materials:

-

Methanol (anhydrous)

-

Sodium metal

-

Chloroform (anhydrous)

-

Molecular sieves (3Å)

-

Xylene (anhydrous, as a chaser solvent)

Procedure:

-

Preparation of Sodium Methoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal pieces to anhydrous methanol. The reaction is exothermic and produces hydrogen gas; therefore, it should be performed in a well-ventilated fume hood with appropriate safety precautions. To drive the equilibrium towards the product, molecular sieves can be added to remove the water formed if sodium hydroxide (B78521) is used instead of sodium metal.[5]

-

Reaction with Chloroform: Once the sodium has completely reacted to form sodium methoxide, heat the solution to reflux.[5] Slowly add anhydrous chloroform dropwise through the condenser. An exothermic reaction will occur, and sodium chloride will precipitate.[5] The rate of addition should be controlled to maintain a steady reflux.

-

Reaction Completion and Work-up: After the addition of chloroform is complete, continue to reflux the mixture for an additional hour to ensure the reaction goes to completion.[5] Allow the mixture to cool to room temperature.

-

Isolation of the Product: Filter the reaction mixture to remove the precipitated sodium chloride. The filtrate contains this compound, unreacted starting materials, and methanol.

-

Purification by Fractional Distillation: Purify the filtrate by fractional distillation.[6] An initial fraction containing a chloroform-methanol azeotrope will distill first, followed by methanol.[6] The fraction collected at approximately 100-102 °C is the desired this compound.[3][6] The use of a high-boiling chaser solvent like xylene can help to distill the last traces of the product.[6]

Applications in Drug Development and Organic Synthesis

This compound is a cornerstone reagent in the synthesis of a wide array of organic molecules, including pharmaceuticals and agrochemicals.[7]

Protecting Group for Aldehydes and Ketones

One of the most frequent applications of this compound is the protection of aldehydes and ketones as their corresponding dimethyl acetals.[2] This protection is crucial in multi-step syntheses to prevent the carbonyl group from undergoing undesired reactions.

Materials:

-

Aldehyde

-

This compound

-

Anhydrous methanol

-

Catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, Amberlyst-15)[4]

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Dissolve the aldehyde in the anhydrous solvent in a round-bottom flask.

-

Add an excess of this compound and anhydrous methanol.

-

Add a catalytic amount of the acid catalyst.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a mild base (e.g., triethylamine (B128534) or solid sodium bicarbonate).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

The deprotection of the acetal (B89532) can be readily achieved by treatment with aqueous acid.

Intermediate in Pharmaceutical Synthesis

This compound serves as a key intermediate in the industrial production of several vital pharmaceuticals.

-

Vitamin B1 (Thiamine): It is a crucial building block in some synthetic pathways for the production of Vitamin B1.[8]

-

Sulfa Drugs: this compound is utilized in the synthesis of various sulfonamide antibiotics.[8]

-

Other Pharmaceuticals: It is also a precursor in the synthesis of other drugs, including certain antibiotics and fungicides like azoxystrobin (B1666510) and picoxystrobin.[7]

Reagent in C-C Bond Formation and Heterocycle Synthesis

This compound is employed in various carbon-carbon bond-forming reactions and is a valuable reagent for the construction of heterocyclic ring systems. For instance, it can react with active methylene (B1212753) compounds to form ethoxymethylene derivatives, which are versatile intermediates in organic synthesis.

Analytical Methods for Quality Control

The purity of this compound is critical for its successful application in synthesis. Several analytical techniques are employed for its characterization and quality control.

Table 3: Analytical Methods for this compound

| Technique | Purpose | Key Observations | Reference(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | A single major peak corresponding to the molecular weight of 106.12 g/mol . | [9][10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity determination. | ¹H NMR: a singlet around 4.96 ppm (1H, CH) and a singlet around 3.33 ppm (9H, 3 x OCH₃). ¹³C NMR: peaks around 114 ppm (CH) and 52 ppm (OCH₃). | [11] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic C-O stretching bands in the region of 1000-1200 cm⁻¹ and C-H stretching bands around 2800-3000 cm⁻¹. | [12][13] |

Visualizing Experimental Workflows

The following diagram illustrates a typical experimental workflow for the protection of an aldehyde using this compound.

Caption: Workflow for the protection of an aldehyde as a dimethyl acetal.

Conclusion

This compound is a fundamentally important reagent with broad utility in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its role as a protecting group, a synthetic intermediate, and a building block for complex molecules underscores its significance. A thorough understanding of its properties, synthesis, and reaction protocols is essential for researchers and drug development professionals aiming to leverage this versatile compound in their work.

References

- 1. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]

- 2. TRIMETHYL ORTHOFORMATE - Ataman Kimya [atamanchemicals.com]

- 3. This compound | 149-73-5 [chemicalbook.com]

- 4. Preparation method of trimethyl orthoformate_Zibo Senbang Chemical Co., Ltd. [foreschem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. tlsr.usm.my [tlsr.usm.my]

- 8. spectrabase.com [spectrabase.com]

- 9. smithers.com [smithers.com]

- 10. GC/MS Analysis Testing Methods [innovatechlabs.com]

- 11. This compound(149-73-5) 1H NMR spectrum [chemicalbook.com]

- 12. ejournal.upi.edu [ejournal.upi.edu]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Trimethoxymethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of trimethoxymethane (CAS No: 149-73-5), also known as trimethyl orthoformate. The document details the physical constants of this versatile reagent and outlines the standard experimental methodologies for their determination. Furthermore, a representative experimental workflow for one of its common applications in organic synthesis is visualized.

Quantitative Physicochemical Data

This compound is a colorless liquid at room temperature with a characteristic pungent odor. Its key physical properties are summarized below. These values represent a consensus from multiple reputable sources and are crucial for handling, reaction setup, and purification procedures.

| Property | Value | Units |

| Boiling Point | 100.6 - 102 | °C |

| Melting Point | -53 | °C |

| Density | 0.97 | g/mL at 25 °C |

| Refractive Index | 1.379 | n20/D |

| Flash Point | 13 - 15 | °C |

Note: The boiling point is typically reported at standard atmospheric pressure (760 mmHg).

Experimental Protocols for Property Determination

The determination of the boiling and melting points of a chemical substance are fundamental procedures for its identification and the assessment of its purity. The following sections describe the standard laboratory protocols applicable to this compound.

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from a capillary tube and then ceases upon cooling is recorded as the boiling point.

Methodology:

-

Sample Preparation: A small fusion tube is filled with approximately 0.5 mL of this compound. A capillary tube, sealed at one end, is placed inverted (open end down) into the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is fully immersed. The side arm of the Thiele tube is gently heated with a Bunsen burner or a micro-heater.[1] The unique shape of the Thiele tube promotes convection currents, ensuring uniform heating of the oil bath.[2]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. As the boiling point is approached, a rapid and continuous stream of vapor bubbles will emerge from the capillary tube.

-

Measurement: The heat source is removed once a steady stream of bubbles is observed. The liquid will begin to cool. The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid is drawn back into the capillary tube.[1][3][4]

-

Barometric Pressure: The ambient barometric pressure should be recorded, as boiling points are pressure-dependent.

Given this compound's low melting point (-53 °C), its determination requires a cryostatic apparatus rather than the standard capillary melting point apparatus used for solids at room temperature.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline substance, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A liquid sample of this compound is introduced into a capillary tube, which is then sealed.

-

Freezing the Sample: The capillary tube is placed in a cooling bath (e.g., dry ice/acetone or liquid nitrogen) to completely solidify the sample.

-

Apparatus Setup: The frozen sample in the capillary tube is placed in a low-temperature melting point apparatus or a cryostat equipped with a viewing port and a calibrated low-temperature thermometer or thermocouple.

-

Heating and Observation: The apparatus is programmed to slowly increase the temperature at a controlled rate (e.g., 1-2 °C per minute).

-

Measurement: The temperature at which the first sign of liquid formation is observed is recorded as the beginning of the melting range. The temperature at which the last crystal of solid disappears is recorded as the end of the melting range. For a pure substance, this range should be narrow.

Visualization of Experimental Workflow

This compound is widely used as a reagent in organic synthesis, notably for the protection of aldehydes and ketones through the formation of acetals.[5][6] The following diagram illustrates a general workflow for this reaction.

Caption: General workflow for acid-catalyzed acetal protection using this compound.

References

An In-depth Technical Guide to the Solubility of Trimethoxymethane in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoxymethane (TMOF), also known as trimethyl orthoformate, is the simplest orthoester and a versatile reagent in organic synthesis.[1][2] Its utility as a protecting group for aldehydes, a dehydrating agent, and a precursor in the synthesis of pharmaceuticals and specialty chemicals necessitates a thorough understanding of its physical properties, particularly its solubility.[1][3][4] This guide provides a detailed overview of the solubility of this compound in various common organic solvents, outlines a general experimental protocol for solubility determination, and illustrates key chemical pathways involving this compound.

Physicochemical Properties of this compound

This compound is a colorless, flammable liquid with a characteristic pungent odor.[5][6][7] It is sensitive to moisture and hydrolyzes in water.[6][8] A summary of its key properties is presented below.

| Property | Value | Citations |

| Chemical Formula | C₄H₁₀O₃ | [4][6] |

| Molar Mass | 106.12 g/mol | [4][6] |

| Appearance | Colorless, clear liquid | [1][4][9] |

| Density | ~0.97 g/cm³ (at 20-25°C) | [2][3][10] |

| Boiling Point | 101-104°C | [3][8][11] |

| Melting Point | -53°C | [8][11][12] |

| Flash Point | ~13-15°C | [6][8][12] |

Solubility Data

This compound exhibits high solubility in a wide range of organic solvents. The term "miscible," frequently used to describe its solubility, indicates that it is soluble in all proportions.[1][3] This property is critical for its application as a reagent and solvent in anhydrous reaction conditions.[4]

| Solvent | Chemical Formula | Type | Quantitative Solubility | Citations |

| Ethanol | C₂H₅OH | Protic, Polar | Miscible | [1][2][5][6][13] |

| Diethyl Ether | (C₂H₅)₂O | Aprotic, Polar | Miscible | [1][2][5][6][13] |

| Benzene | C₆H₆ | Aprotic, Nonpolar | Miscible | [1][3][10] |

| Methanol | CH₃OH | Protic, Polar | Soluble | [14] |

| Chloroform (B151607) | CHCl₃ | Aprotic, Polar | Soluble | [14] |

| Water | H₂O | Protic, Polar | ~10 g/L (undergoes hydrolysis) | [8][9][12] |

Experimental Protocol for Miscibility Determination

While specific cited protocols for determining the solubility of this compound were not found in the surveyed literature, a standard method for assessing liquid-liquid miscibility is the visual titration method. This protocol provides a general framework for such a determination.

Objective: To determine if this compound is miscible with a given organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

This compound (≥98% purity)

-

Test solvent (anhydrous grade)

-

Two 10 mL burettes (Class A)

-

25 mL Erlenmeyer flask or test tube

-

Magnetic stirrer and stir bar (optional)

-

Constant temperature bath

Methodology:

-

Preparation: Ensure all glassware is clean and dry to prevent premature hydrolysis of the this compound. Maintain the temperature of the reagents and apparatus at 25°C using a constant temperature bath.

-

Titration (Solvent into TMOF):

-

Accurately dispense 5.0 mL of this compound into the Erlenmeyer flask.

-

Slowly add the test solvent from a burette in 0.5 mL increments, swirling the flask continuously (or using a magnetic stirrer).

-

After each addition, visually inspect the solution against a well-lit background for any signs of turbidity, cloudiness, or phase separation (formation of layers), which would indicate immiscibility.

-

Continue the titration until an equal volume of the solvent has been added (1:1 ratio) or until immiscibility is observed.

-

-

Titration (TMOF into Solvent):

-

Repeat the procedure by titrating this compound into 5.0 mL of the test solvent. This reciprocal determination is crucial to confirm miscibility across a range of concentrations.

-

Key Chemical Pathways

The utility of this compound is defined by its reactivity. Understanding its synthesis and its role in common organic transformations provides context for its application.

Industrial Synthesis

This compound is produced on an industrial scale via two primary routes. The most common method is the methanolysis of hydrogen cyanide.[1][7] An alternative pathway involves the reaction of chloroform with sodium methoxide, which is an application of the Williamson ether synthesis.[1][7]

Application as a Protecting Group

A principal application of this compound in organic synthesis is the protection of aldehydes. It reacts with an aldehyde under acidic conditions to form a dimethyl acetal (B89532).[1] This acetal is stable under basic and neutral conditions but can be easily cleaved by treatment with aqueous acid to regenerate the aldehyde, making TMOF an effective protecting group.[1]

References

- 1. TRIMETHYL ORTHOFORMATE - Ataman Kimya [atamanchemicals.com]

- 2. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 3. This compound | 149-73-5 [chemicalbook.com]

- 4. synthetikaeu.com [synthetikaeu.com]

- 5. Preparation method of trimethyl orthoformate_Zibo Senbang Chemical Co., Ltd. [foreschem.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Trimethyl Orthoformate Manufacturers, with SDS [mubychem.com]

- 9. aecochemical.com [aecochemical.com]

- 10. echemi.com [echemi.com]

- 11. labsolu.ca [labsolu.ca]

- 12. Trimethyl orthoformate for synthesis 149-73-5 [sigmaaldrich.com]

- 13. Trimethyl Orthoformate Industrial-Grade Solution for Organic Synthesis at Best Price, Mumbai Exporter [joshi-group.com]

- 14. thieme-connect.com [thieme-connect.com]

Spectroscopic Profile of Trimethoxymethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trimethoxymethane, also known as trimethyl orthoformate. The information presented herein is essential for the accurate identification, characterization, and quality control of this important chemical intermediate in research and pharmaceutical development. This document includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.31 | s | 9H | -OCH₃ (methoxy protons) |

| 4.90 | s | 1H | -CH (methine proton) |

Solvent: CDCl₃

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 51.8 | -OCH₃ (methoxy carbons) |

| 113.8 | -CH (methine carbon) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Medium to Strong | C-H stretch (alkyl) |

| ~1100 | Strong | C-O stretch (ether linkage) |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity | Assignment |

| 106 | Moderate | [M]⁺ (Molecular Ion) |

| 75 | High | [M - OCH₃]⁺ |

| 47 | Moderate | [CH(OCH₃)]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Approximately 5-25 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[1]

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

The NMR tube is securely capped to prevent evaporation.

¹H NMR Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed. Typical acquisition parameters include a 30° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[1][2]

-

Data is typically acquired over 8 to 16 scans to ensure a good signal-to-noise ratio.[1]

-

The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

-

The same sample prepared for ¹H NMR can be used.

-

A standard proton-decoupled ¹³C NMR experiment is performed.

-

Typical acquisition parameters include a 30-45° pulse angle, a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.[2]

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically several hundred to thousands) is required to achieve an adequate signal-to-noise ratio.

-

The FID is processed similarly to the ¹H NMR data, with chemical shifts referenced to the CDCl₃ solvent signal at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A drop of neat (undiluted) this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3][4]

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.[3][4]

Data Acquisition:

-

A background spectrum of the empty spectrometer is collected to account for atmospheric CO₂ and water vapor.

-

The "sandwich" of salt plates containing the sample is placed in the sample holder of the FT-IR spectrometer.[3][4]

-

The sample spectrum is acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction:

-

A small amount of this compound is introduced into the mass spectrometer, often via direct injection or through the gas chromatograph (GC) inlet for volatile liquids. The sample is vaporized in the ion source.[5]

Ionization (Electron Ionization - EI):

-

In the ion source, the gaseous this compound molecules are bombarded with a high-energy electron beam (typically 70 eV).[5][6]

-

This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and subsequent fragment ions.[5][6]

Mass Analysis and Detection:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Trimethoxymethane: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for trimethoxymethane (also known as trimethyl orthoformate). The information is compiled and presented to meet the needs of laboratory personnel and professionals in drug development, ensuring safe and compliant use of this chemical.

Chemical Identification and Properties

This compound is an organic compound and the simplest orthoester. It is a colorless liquid with a pungent odor, widely used as a reagent in organic synthesis, particularly for the formation of methyl ethers and acetals.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H10O3 |

| Molecular Weight | 106.12 g/mol |

| CAS Number | 149-73-5[2] |

| Appearance | Colorless transparent liquid[2][3] |

| Odor | Pungent[1] |

| Boiling Point | 101-102 °C (214-216 °F) |

| Melting Point | -53 °C (-63.4 °F)[2][4] |

| Flash Point | 13-15 °C (55.4-59 °F) (Closed cup)[4][5] |

| Density | 0.97 g/cm³ at 25 °C (77 °F) |

| Vapor Pressure | 23.5 mm Hg at 20 °C[6] |

| Vapor Density | 3.67 (Air = 1.0)[6] |

| Solubility | Soluble in ethanol, ether, and benzene; decomposes in water.[6] |

| Autoignition Temperature | 255 °C (491 °F)[4][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential dangers to ensure safe handling.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor[7] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[7] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[8] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[7] |

Hazard Pictograms:

Toxicological Information

Exposure to this compound can have adverse health effects.

Table 3: Acute Toxicity Data

| Route of Exposure | Species | Value |

| Oral LD50 | Rat | 3130 mg/kg[6] |

| Dermal LD50 | Rabbit | 500 mg/kg (24h)[2] |

| Inhalation LCL0 | Rat | 4000 ppm (8h)[6] |

-

Skin Irritation: Causes skin irritation.[8]

-

Respiratory Irritation: May cause respiratory tract irritation.[8][9]

-

Carcinogenicity: Not reported as a carcinogen by NTP, ACGIH, OSHA, or IARC.[2]

Handling and Storage Precautions

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Safe Handling Workflow

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[8][10]

-

Skin Protection: Use nitrile gloves (minimum 5 mil thickness) and wear a flame-resistant lab coat or chemical-resistant coveralls.[10][11]

-

Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.[8][11]

Storage Requirements

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][5] Keep containers tightly closed to prevent moisture contamination and leakage.[5][8] It is moisture-sensitive.[5][8] Store separately from incompatible materials such as strong oxidizing agents and acids.[2][5]

Emergency Procedures

First-Aid Measures

Table 4: First-Aid Procedures

| Exposure Route | First-Aid Instructions |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5][8] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. Consult a physician.[5][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[5][8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5][8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or dry sand.[5][8] Water spray can be used to cool unopened containers.[8]

-

Unsuitable Extinguishing Media: Do NOT use a water jet, as it may spread the fire.[8]

-

Specific Hazards: Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[2] Containers may explode when heated.[5] Hazardous combustion products include carbon monoxide and carbon dioxide.[5][8]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[8] Remove all sources of ignition.[8] Ensure adequate ventilation.[8] Wear appropriate personal protective equipment.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

-

Containment and Cleanup: Contain the spillage and then collect with a non-combustible absorbent material (e.g., sand, earth, vermiculite).[8] Place in a suitable, closed container for disposal.[8]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8][11] Do not mix with other waste.[8] Uncleaned containers should be handled as the product itself.[8]

This guide is intended to provide comprehensive safety and handling information for this compound. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most current and detailed information. Adherence to these guidelines is critical for maintaining a safe laboratory environment.

References

- 1. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]

- 2. Trimethyl Orthoformate Manufacturers, with SDS [mubychem.com]

- 3. aecochemical.com [aecochemical.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. fishersci.com [fishersci.com]

- 6. chembk.com [chembk.com]

- 7. Trimethyl orthoformate | C4H10O3 | CID 9005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. cn.haihangindustry.com [cn.haihangindustry.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and History of Trimethoxymethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoxymethane, also known as trimethyl orthoformate (TMOF), is a fundamental building block in organic synthesis, prized for its role as a dehydrating agent, a source of a methoxymethylidene group, and a precursor to various heterocyclic compounds. Its utility is particularly notable in the pharmaceutical industry for the synthesis of drugs such as vitamin B1, sulfonamides, and antibiotics. This technical guide provides a comprehensive overview of the historical discovery and the evolution of the synthesis of this compound, presenting detailed experimental protocols for key historical synthetic methods, a thorough compilation of its physicochemical and spectroscopic data, and a visualization of the underlying reaction mechanisms.

Discovery and Historical Context

The journey to the isolation and characterization of this compound is intertwined with the broader discovery of the orthoester functional group. While a definitive first synthesis of this compound by a specific individual remains elusive in early literature, its conceptualization and eventual synthesis are rooted in the foundational work on orthoesters in the 19th century.

The first synthesis of an orthoester is credited to Williamson and Kay in 1854, who reacted chloroform (B151607) with sodium ethoxide, an early example of what is now known as the Williamson ether synthesis.[1] However, it was Adolf Pinner who, in 1877, described a more general method for the preparation of orthoesters from nitriles and alcohols in the presence of an acid catalyst.[2] This reaction, now known as the Pinner reaction , became a cornerstone for the synthesis of this class of compounds.[3][4][5]

The industrial-scale production of this compound later evolved to more efficient methods, primarily the reaction of hydrogen cyanide with methanol (B129727), which remains a key industrial process today.[6][7][8]

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's properties is crucial for its application in research and development. The following tables summarize the key quantitative data for this compound.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀O₃ | [9] |

| Molecular Weight | 106.12 g/mol | [9] |

| Appearance | Colorless liquid | [9] |

| Odor | Pungent | [9] |

| Boiling Point | 101-102 °C | [9] |

| Melting Point | -53 °C | [9] |

| Density | 0.97 g/mL at 25 °C | [9] |

| Refractive Index (n²⁰/D) | 1.379 | [9] |

| Flash Point | 15 °C (60 °F) | [9] |

| Solubility | Miscible with ether, alcohol, and benzene. Decomposes in water. | [9] |

Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 3.32 (s, 9H, -OCH₃), 4.93 (s, 1H, -CH) | [10][11] |

| ¹³C NMR (CDCl₃) | δ 51.9 (-OCH₃), 113.8 (-CH) | [3][4] |

| Infrared (IR) | 2950-2850 cm⁻¹ (C-H stretch), 1150-1050 cm⁻¹ (C-O stretch) | [12][13] |

| Mass Spectrometry (MS) | m/z: 105 (M-1), 75, 47 | [7][14] |

Key Synthetic Methodologies and Experimental Protocols

This section details the seminal methods for the synthesis of this compound, providing both the historical context and a generalized experimental protocol for each.

Pinner Reaction from Hydrogen Cyanide and Methanol

The Pinner reaction provides a direct route to orthoesters from nitriles. In the case of this compound, the nitrile used is hydrogen cyanide.

Reaction: HCN + 3CH₃OH + HCl → HC(OCH₃)₃ + NH₄Cl

Experimental Protocol:

-

Preparation of Methanolic HCl: Anhydrous hydrogen chloride gas is bubbled through anhydrous methanol at 0 °C until a saturated solution is obtained. The concentration can be determined by titration.

-

Reaction: Anhydrous hydrogen cyanide is added dropwise to the cold (0 °C) methanolic HCl solution with stirring. The reaction mixture is kept in a sealed vessel and allowed to stand at a low temperature (typically 0-5 °C) for several hours to days until the formation of the intermediate imidate hydrochloride (Pinner salt) is complete.

-

Alcoholysis: An excess of anhydrous methanol is then added to the reaction mixture. The mixture is gently warmed to facilitate the conversion of the Pinner salt to this compound.

-

Workup and Purification: The reaction mixture is neutralized with a base (e.g., sodium methoxide (B1231860) or ammonia) to precipitate ammonium (B1175870) chloride. The salt is removed by filtration. The filtrate is then subjected to fractional distillation. The fraction boiling at 101-102 °C is collected as pure this compound.[15][16][17]

Williamson-type Synthesis from Chloroform and Sodium Methoxide

This method, a variation of the Williamson ether synthesis, is a classic approach to forming orthoesters.

Reaction: CHCl₃ + 3NaOCH₃ → HC(OCH₃)₃ + 3NaCl

Experimental Protocol:

-

Preparation of Sodium Methoxide: Sodium metal is carefully and portion-wise added to an excess of anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be controlled with external cooling. The reaction is complete when all the sodium has dissolved.

-

Reaction: The freshly prepared sodium methoxide solution is cooled, and chloroform is added dropwise with vigorous stirring. The reaction is highly exothermic and the temperature should be maintained, typically at reflux.[18]

-

Workup and Purification: After the addition of chloroform is complete, the reaction mixture is refluxed for an additional period to ensure complete reaction. The precipitated sodium chloride is then removed by filtration. The excess methanol is removed from the filtrate by distillation. The remaining liquid is then fractionally distilled, and the fraction collected at 101-102 °C is this compound.[12][18][19]

Industrial Synthesis from Hydrogen Cyanide and Methanol

This method is the most common industrial process for the production of this compound due to its efficiency and scalability.

Reaction: HCN + 3CH₃OH → HC(OCH₃)₃ + NH₃

Experimental Protocol:

-

Reaction: A continuous stream of hydrogen cyanide gas and an excess of methanol vapor are passed over a solid acid catalyst at an elevated temperature and pressure.

-

Separation: The reaction products, which include this compound, unreacted methanol, and ammonia (B1221849), are continuously removed from the reactor. The ammonia is separated and can be recycled.

-

Purification: The mixture of this compound and methanol is separated by continuous fractional distillation. The lower-boiling methanol is distilled off and recycled, and the higher-boiling this compound is collected as the final product.[6][7][8]

Reaction Mechanisms and Visualizations

The following diagrams, generated using the DOT language, illustrate the step-by-step mechanisms of the key synthetic routes to this compound.

Pinner Reaction Mechanism

Caption: Pinner reaction mechanism for this compound synthesis.

Williamson-type Synthesis Mechanism

Caption: Williamson-type synthesis of this compound.

Industrial Synthesis Workflow

Caption: Industrial synthesis workflow for this compound.

Conclusion

This compound has a rich history rooted in the fundamental discoveries of organic chemistry. From its early synthesis via the Pinner and Williamson-type reactions to its large-scale industrial production from hydrogen cyanide, the methods for its preparation have evolved to meet the growing demands of the chemical and pharmaceutical industries. The detailed physicochemical and spectroscopic data, along with a clear understanding of the underlying reaction mechanisms, are essential for its continued and innovative application in modern organic synthesis. This guide serves as a comprehensive resource for researchers and professionals, providing the foundational knowledge necessary for the effective utilization of this versatile chemical.

References

- 1. Triethyl orthoformate - Wikipedia [en.wikipedia.org]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. This compound(149-73-5) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. TRIMETHYL ORTHOFORMATE - Ataman Kimya [atamanchemicals.com]

- 8. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]

- 9. Ortho ester - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds [pubmed.ncbi.nlm.nih.gov]

- 12. Preparation method of trimethyl orthoformate_Zibo Senbang Chemical Co., Ltd. [foreschem.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Pinner Reaction | NROChemistry [nrochemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. iris.unive.it [iris.unive.it]

- 18. m.youtube.com [m.youtube.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

The Orthoester Functional Group in Nature: A Technical Guide to a Class of Structurally Diverse and Biologically Active Natural Products

A note to our readers: While the initial query focused on the natural occurrence of trimethoxymethane, our comprehensive literature review indicates that this compound is exclusively of synthetic origin. It is a valuable reagent in organic synthesis but is not known to be produced by any natural biological or geological process. This guide, therefore, shifts focus to the broader class of naturally occurring orthoesters, a fascinating and structurally diverse group of compounds with significant biological activities. We will explore their sources, chemical diversity, and the methodologies used for their study, providing valuable insights for researchers, scientists, and drug development professionals. We will also briefly cover the industrial synthesis of this compound for a complete perspective.

Introduction to Naturally Occurring Orthoesters

The orthoester functional group, characterized by a central carbon atom bonded to three alkoxy groups, is a recurring motif in a variety of natural products. These compounds are found in a range of organisms, from plants and fungi to bacteria. The structural complexity of these molecules is often remarkable, and they exhibit a wide array of biological activities, including anti-HIV, anticancer, insecticidal, and antifeedant properties. This technical guide provides an in-depth overview of the major classes of naturally occurring orthoesters, their sources, quantitative data on their occurrence, and the experimental protocols for their isolation and characterization.

Classification of Naturally Occurring Orthoesters

Naturally occurring orthoesters can be broadly classified based on their core skeletal structures. The following diagram illustrates the major classes that will be discussed in this guide.

Daphnane Diterpenoid Orthoesters

Daphnane diterpenoid orthoesters are a large and growing class of complex natural products predominantly found in plants of the Thymelaeaceae and Euphorbiaceae families.[1][2] These compounds are well-known for their potent biological activities, including anti-HIV and anticancer effects.[3][4][5]

Natural Sources and Quantitative Data

These compounds are typically isolated from the stems, leaves, and roots of various Daphne and Gnidia species.[1][3] The concentration and diversity of these compounds can vary significantly between plant parts, with stems often containing the most abundant daphnane diterpenoids.[6]

| Compound Class | Plant Source | Part Used | Yield/Concentration | Reference(s) |

| Daphnane Diterpenoid Orthoesters | Daphne odora | Leaves and Branches | Not specified | [3] |

| Daphnane Diterpenoid Orthoesters | Daphne genkwa | - | Not specified | [4] |

| Daphnane Diterpenoid Orthoesters | Daphne pedunculata | - | Not specified | [7] |

| Daphnane Diterpenoid Orthoesters | Gnidia sericocephala | - | 2.4 mg of an isomeric mixture from extract | [8] |

Experimental Protocols

A general procedure for the isolation of daphnane diterpenoid orthoesters involves the following steps:[1][3][8]

-

Extraction: The dried and powdered plant material is extracted with an organic solvent such as methanol (B129727) or ethanol.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between ethyl acetate (B1210297) and water. The orthoesters, being less polar, typically partition into the organic phase.

-

Chromatography: The organic fraction is then subjected to a series of chromatographic separations.

-

Column Chromatography: Initial fractionation is often performed on silica (B1680970) gel or Diaion HP-20 columns.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purification is achieved using preparative HPLC, often with reversed-phase C18 columns and methanol-water or acetonitrile-water gradients.[9][10][11][12][13]

-

-

Final Purification: Final purification to yield individual compounds is typically achieved by repeated preparative HPLC.

The complex structures of daphnane diterpenoid orthoesters are determined using a combination of spectroscopic techniques:[3][4][5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula. Tandem MS (MS/MS) provides valuable information about the fragmentation patterns, aiding in structural elucidation.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are essential for determining the full structure, including the carbon skeleton and the relative stereochemistry. These experiments include:

-

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.[4]

Phragmalin Limonoid Orthoesters

Phragmalin-type limonoids are highly oxygenated and structurally complex triterpenoids found in plants of the Meliaceae family.[19][20] Many of these compounds exhibit interesting biological activities, including cytotoxic and anti-inflammatory effects.[19]

Natural Sources and Quantitative Data

These compounds are commonly isolated from the twigs, leaves, and fruits of plants such as Khaya ivorensis and Swietenia macrophylla.[19][20]

| Compound Class | Plant Source | Part Used | Yield (from dried material) | Reference(s) |

| Phragmalin-type Limonoids | Khaya ivorensis | Fruits | 3 mg of Compound 1, 4 mg of Compound 2 | [14] |

| Phragmalin-type Limonoids | Khaya ivorensis | Twigs and Leaves | Not specified | [19] |

Experimental Protocols

The isolation of phragmalin-type limonoids follows a similar general procedure to that of daphnane diterpenoids, involving extraction, partitioning, and multiple steps of chromatography.[14][19]

-

Extraction: Dried plant material is extracted with a solvent like ethanol.

-

Partitioning: The crude extract is partitioned, for example, between ethyl acetate and water.

-

Chromatography: The ethyl acetate fraction is subjected to a series of chromatographic separations, including silica gel column chromatography, Sephadex LH-20, and preparative HPLC with C18 columns.[14]

The structures of these complex molecules are elucidated using a combination of spectroscopic methods:[19][21][22]

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

-

NMR Spectroscopy: Extensive 1D and 2D NMR analysis (¹H, ¹³C, COSY, HSQC, HMBC, NOESY/ROESY) is crucial for piecing together the intricate carbon skeleton and stereochemistry.

-